Uracil, 3-allyl-5-(dimethylamino)-6-methyl-1-phenyl-
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Overview
Description
Uracil, 3-allyl-5-(dimethylamino)-6-methyl-1-phenyl- is a synthetic derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of an allyl group at the 3-position, a dimethylamino group at the 5-position, a methyl group at the 6-position, and a phenyl group at the 1-position. These modifications confer unique chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 3-allyl-5-(dimethylamino)-6-methyl-1-phenyl- typically involves multi-step organic reactions. One common method involves the alkylation of uracil derivatives. For instance, the introduction of the allyl group can be achieved through the reaction of uracil with allyl bromide in the presence of a base such as potassium carbonate. The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine. The phenyl group is often introduced through a Friedel-Crafts acylation reaction using phenyl chloride and a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Uracil, 3-allyl-5-(dimethylamino)-6-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the allyl group, to form saturated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common for reducing the allyl group.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides or aldehydes, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
Uracil, 3-allyl-5-(dimethylamino)-6-methyl-1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential interactions with nucleic acids and proteins, providing insights into molecular recognition processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of Uracil, 3-allyl-5-(dimethylamino)-6-methyl-1-phenyl- involves its interaction with specific molecular targets. The compound can intercalate into nucleic acids, disrupting their normal function. Additionally, it can inhibit enzymes involved in nucleic acid metabolism, leading to potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but studies suggest that the compound may interfere with DNA replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Uracil, 3-allyl-5-butyl-6-methyl-: Similar structure but with a butyl group instead of a dimethylamino group.
Uracil, 1-cyclohexyl-3,6-dimethyl-5-dimethylamino-: Contains a cyclohexyl group and lacks the phenyl group present in Uracil, 3-allyl-5-(dimethylamino)-6-methyl-1-phenyl-.
Uniqueness
The unique combination of functional groups in Uracil, 3-allyl-5-(dimethylamino)-6-methyl-1-phenyl- imparts distinct chemical and biological properties. The presence of the allyl and dimethylamino groups enhances its reactivity, while the phenyl group contributes to its stability and potential interactions with biological targets .
Properties
CAS No. |
32150-60-0 |
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Molecular Formula |
C16H19N3O2 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
5-(dimethylamino)-6-methyl-1-phenyl-3-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H19N3O2/c1-5-11-18-15(20)14(17(3)4)12(2)19(16(18)21)13-9-7-6-8-10-13/h5-10H,1,11H2,2-4H3 |
InChI Key |
IDKUACLJPBLSHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C2=CC=CC=C2)CC=C)N(C)C |
Origin of Product |
United States |
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